4-N-Butoxyphenyl Isocyanate

Descripción general

Descripción

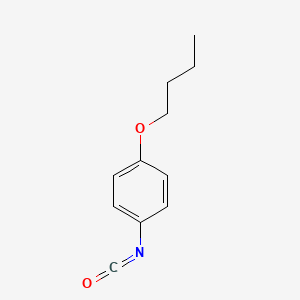

4-N-Butoxyphenyl Isocyanate, also known as 4-butoxyphenyl isocyanate, is a chemical compound with the molecular formula C₁₁H₁₃NO₂. It is a colorless to pale yellow liquid with a pungent odor. This compound is commonly used in the manufacturing of polyurethane foams, coatings, and adhesives.

Métodos De Preparación

4-N-Butoxyphenyl Isocyanate can be synthesized through various methods. One common synthetic route involves the reaction of 4-butoxyaniline with phosgene. The reaction conditions typically include a solvent such as dichloromethane and a base like triethylamine to neutralize the hydrochloric acid formed during the reaction . Industrial production methods often involve similar processes but on a larger scale, with additional steps to ensure purity and yield.

Análisis De Reacciones Químicas

4-N-Butoxyphenyl Isocyanate undergoes several types of chemical reactions, including:

Substitution Reactions: It can react with nucleophiles such as amines and alcohols to form ureas and carbamates, respectively.

Addition Reactions: It can participate in addition reactions with compounds containing active hydrogen atoms, such as water or alcohols, leading to the formation of corresponding carbamates.

Polymerization: It can be used in polymerization reactions to produce polyurethanes, which are widely used in various industrial applications.

Common reagents and conditions used in these reactions include bases like triethylamine, solvents such as dichloromethane, and catalysts like dibutyltin dilaurate. Major products formed from these reactions include ureas, carbamates, and polyurethanes .

Aplicaciones Científicas De Investigación

Polyurethane Production

4-N-Butoxyphenyl Isocyanate is predominantly used as a building block in the synthesis of polyurethanes. These polymers are crucial in producing flexible foams, coatings, adhesives, and elastomers. The properties of these materials—such as durability, flexibility, and insulation—make them suitable for applications across various industries including construction, automotive, and furniture manufacturing .

Chemical Intermediates

The compound serves as an essential intermediate in organic synthesis. It can undergo substitution reactions with nucleophiles like amines and alcohols to form ureas and carbamates. These derivatives are further utilized in synthesizing pharmaceuticals and agrochemicals .

Biomedical Applications

In the biomedical field, this compound is employed to create customized polyurethane biomaterials. These biomaterials are vital for medical devices, drug delivery systems, and tissue engineering scaffolds due to their biocompatibility and tunable properties .

Coatings and Adhesives

The compound is integral in formulating specialty coatings that exhibit enhanced durability and chemical resistance. Its reactivity allows it to form strong bonds with various substrates, making it ideal for adhesives used in construction and automotive assembly .

Research in Organic Chemistry

In organic chemistry research, this compound is utilized to synthesize biologically active compounds. Its role in producing novel drug candidates and agrochemicals highlights its importance in advancing medicinal chemistry .

Comparative Applications Table

| Application Area | Description | Key Benefits |

|---|---|---|

| Polyurethane Production | Used as a building block for flexible foams and coatings | Durability, flexibility, insulation |

| Chemical Intermediates | Forms ureas and carbamates for pharmaceuticals | Versatile synthetic pathways |

| Biomedical Applications | Creates biomaterials for medical devices | Biocompatibility, tunable properties |

| Coatings and Adhesives | Forms strong bonds for durable coatings | Enhanced durability, chemical resistance |

| Organic Chemistry | Synthesizes biologically active compounds | Advances in drug discovery |

Case Studies

- Biomedical Device Development : Research has demonstrated the successful use of this compound in developing polyurethane-based scaffolds for tissue engineering. These scaffolds support cell growth while providing structural integrity necessary for tissue regeneration .

- Polymer Synthesis : Studies have shown that incorporating this compound into polyurethane formulations significantly enhances mechanical properties compared to traditional polyols alone. This improvement has led to its adoption in high-performance applications such as automotive interiors and insulation materials .

- Agrochemical Synthesis : The compound has been explored as a precursor for synthesizing new herbicides that exhibit greater efficacy against resistant weed species. This application underscores its potential impact on agricultural productivity .

Mecanismo De Acción

The mechanism of action of 1-butoxy-4-isocyanatobenzene involves its reactivity with nucleophiles. The isocyanate group (-N=C=O) is highly electrophilic and reacts readily with nucleophiles such as amines and alcohols. This reactivity is the basis for its use in the formation of polyurethanes and other polymers. The molecular targets and pathways involved include the formation of urea and carbamate linkages, which are essential for the structural integrity of the resulting polymers .

Comparación Con Compuestos Similares

4-N-Butoxyphenyl Isocyanate can be compared with other similar compounds, such as:

4-Methoxyphenyl isocyanate: Similar in structure but with a methoxy group instead of a butoxy group. It has different reactivity and applications.

4-Ethoxyphenyl isocyanate: Similar but with an ethoxy group. It also has distinct properties and uses.

4-Propoxyphenyl isocyanate: Another similar compound with a propoxy group, differing in its physical and chemical properties.

The uniqueness of 1-butoxy-4-isocyanatobenzene lies in its specific reactivity and applications in the production of polyurethanes and other polymers .

Actividad Biológica

Overview

4-N-Butoxyphenyl Isocyanate (C₁₁H₁₃NO₂) is a chemical compound utilized primarily in the synthesis of polyurethanes and other polymers. Its biological activity is of significant interest due to its potential applications in pharmaceuticals and materials science. This article explores the biological effects, mechanisms of action, and relevant research findings associated with this compound.

- Molecular Formula : C₁₁H₁₃NO₂

- Appearance : Colorless to pale yellow liquid with a pungent odor

- Synthesis : Typically synthesized from 4-butoxyaniline and phosgene under specific conditions, including the use of solvents like dichloromethane and bases such as triethylamine.

The biological activity of this compound is primarily attributed to its electrophilic isocyanate group (-N=C=O), which can react with nucleophiles such as amines, alcohols, and thiols. This reactivity facilitates the formation of ureas and carbamates, which are crucial for various biological processes. The following pathways are particularly noteworthy:

- Formation of Ureas : Reacts with amines to form ureas, which are important in drug formulations.

- Carbamate Formation : Can react with alcohols leading to carbamate production, relevant in pesticide chemistry.

- Polymerization : Involved in producing polyurethanes, which have applications in drug delivery systems and medical coatings .

Toxicological Profile

Exposure to isocyanates, including this compound, has been linked to several health issues:

- Respiratory Sensitization : Workers exposed to isocyanates may develop asthma or other respiratory disorders. A study indicated that exposure levels ranged from 0.004 to 5.2 ppb across various industrial settings .

- Skin Irritation : Contact dermatitis has been reported among workers handling isocyanates .

Antitumor Activity

Recent studies have indicated that compounds structurally related to this compound may exhibit significant antitumor properties. For instance, a related compound demonstrated potent cytotoxic effects against various cancer cell lines (A549, MCF-7, DU145, HepG2) with IC50 values ranging from 6.92 to 8.99 μM . This suggests potential for further exploration of this compound in cancer therapeutics.

Case Studies

- Industrial Exposure Study :

- Pharmacokinetic Evaluation :

Comparative Analysis

| Compound Name | Structure Comparison | Biological Activity |

|---|---|---|

| This compound | Para-substituted phenyl ring | Potential respiratory sensitizer; possible antitumor activity |

| 4-Methoxyphenyl Isocyanate | Methoxy group instead of butoxy | Different reactivity; used in similar applications |

| 4-Ethoxyphenyl Isocyanate | Ethoxy group | Similar applications; distinct physical properties |

Propiedades

IUPAC Name |

1-butoxy-4-isocyanatobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO2/c1-2-3-8-14-11-6-4-10(5-7-11)12-9-13/h4-7H,2-3,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASFIDVOMDQBCNP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC1=CC=C(C=C1)N=C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80377803 | |

| Record name | 1-butoxy-4-isocyanatobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80377803 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

28439-86-3 | |

| Record name | 1-butoxy-4-isocyanatobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80377803 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-butoxy-4-isocyanatobenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.